

Commercial Availability and Technical Guide to 2-Bromo-5-methoxypyridine

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Compound of Interest

Compound Name: 2-Bromo-5-methoxypyridine

Cat. No.: B047582

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Introduction

2-Bromo-5-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-withdrawing pyridine ring and bromine atom, and the electron-donating methoxy group, make it a valuable precursor for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the commercial availability of **2-Bromo-5-methoxypyridine**, its key physicochemical properties, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and its relevance in the development of pharmacologically active agents, particularly beta-2 adrenergic agonists used as bronchodilators.

Commercial Availability and Suppliers

2-Bromo-5-methoxypyridine is readily available from a variety of chemical suppliers worldwide, catering to both research and bulk-scale requirements. The compound is typically offered in various purities, with most suppliers providing a minimum purity of 97-98% as determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Below is a summary of prominent suppliers and their typical product specifications. Please note that specific lot data may vary, and it is always recommended to request a Certificate of Analysis (CoA) for critical applications.

Supplier	Typical Purity	Physical Form	Notes
Sigma-Aldrich (Merck)	≥97%	Solid	Part of their collection for early discovery researchers. Analytical data is not always collected for every batch.
Tokyo Chemical Industry (TCI)	>98.0% (GC)	White to almost white powder to lump	Offers various pack sizes.
ChemScene	≥98%	Solid	Provides custom synthesis and commercial production services.
AK Scientific, Inc.	Min. Purity Spec: 98% (GC)	Low Melting Point Solid or Liquid	Provides specific physical properties like melting and boiling points.
BLD Pharm	Inquire for purity	-	Offers access to NMR, HPLC, and LC-MS data upon inquiry.
Kindchem Co., Ltd	Industrial Grade/99.00%	-	Chinese supplier offering various grades, including pharmacy grade.
GlobalChemMall	-	-	A platform connecting with Chinese manufacturers.
Chem-Impex International	≥ 98% (GC)	-	Highlights its use in pharmaceutical and agrochemical research.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **2-Bromo-5-methoxypyridine** is provided in the table below. This data is compiled from various supplier technical data sheets and publicly available information.

Property	Value	Source
CAS Number	105170-27-2	Multiple Suppliers
Molecular Formula	C ₆ H ₆ BrNO	Multiple Suppliers
Molecular Weight	188.02 g/mol	Multiple Suppliers
Appearance	White to light yellow solid or liquid	Multiple Suppliers
Melting Point	22 °C	AK Scientific, Inc.
Boiling Point	78 °C @ 0.6 mmHg	AK Scientific, Inc.
Density	~1.53 g/cm ³	GlobalChemMall
Flash Point	99 °C	AK Scientific, Inc.
Purity (Typical)	≥98% (GC)	TCI, AK Scientific, Inc.

Spectroscopic Data:

- Mass Spectrometry (Electron Ionization): The mass spectrum of **2-Bromo-5-methoxypyridine** shows a characteristic isotopic pattern for the molecular ion peak ([M]⁺) at m/z 187/189 due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
- Nuclear Magnetic Resonance (NMR): Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the structure and purity of **2-Bromo-5-methoxypyridine**. The spectra are consistent with the assigned structure, showing characteristic shifts for the aromatic protons and the methoxy group.

Experimental Protocols

Synthesis of 2-Bromo-5-methoxypyridine

A common and reliable method for the synthesis of **2-Bromo-5-methoxypyridine** is via a Sandmeyer-type reaction starting from 2-Amino-5-methoxypyridine. The following protocol is adapted from established literature procedures.

Materials:

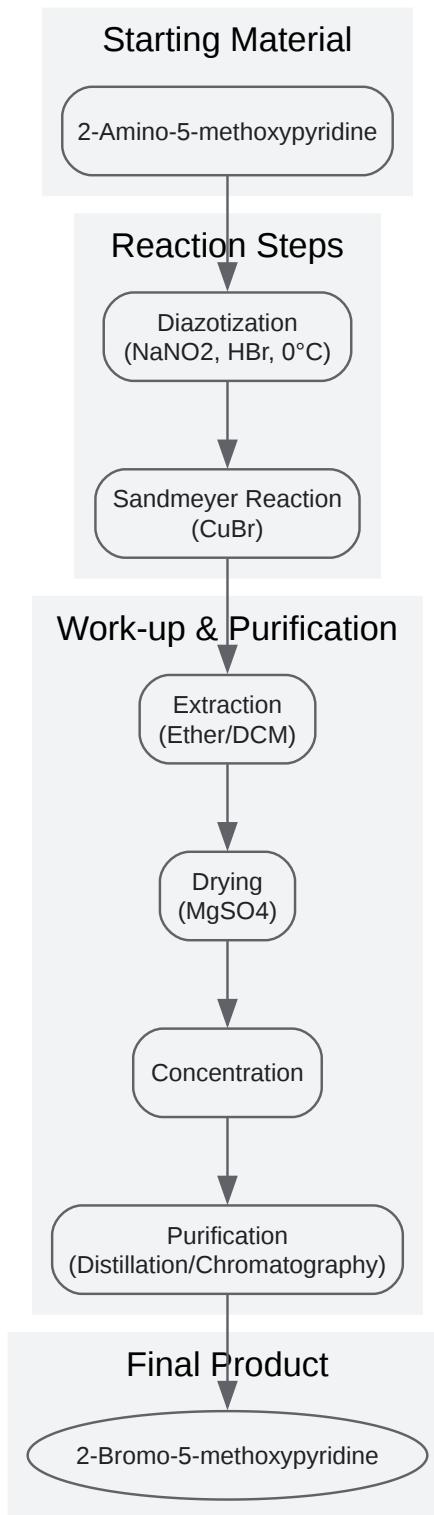
- 2-Amino-5-methoxypyridine
- 48% Hydrobromic acid (HBr)
- Sodium nitrite (NaNO₂)
- Copper(I) bromide (CuBr)
- Deionized water
- Diethyl ether or Dichloromethane
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ice

Procedure:

- **Diazotization:** In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 to 0 °C, dissolve 2-Amino-5-methoxypyridine in 48% hydrobromic acid. While maintaining the low temperature, slowly add a solution of sodium nitrite in water dropwise. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
- **Sandmeyer Reaction:** In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring. Nitrogen gas evolution should be observed.
- **Work-up:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Pour the mixture into water and extract with diethyl ether or dichloromethane (3 x volumes).

- Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Final Purification: The crude **2-Bromo-5-methoxypyridine** can be further purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Synthesis Workflow of 2-Bromo-5-methoxypyridine

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Caption: Workflow for the synthesis of **2-Bromo-5-methoxypyridine**.

Application in Palladium-Catalyzed Cross-Coupling Reactions

2-Bromo-5-methoxypyridine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are pivotal in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

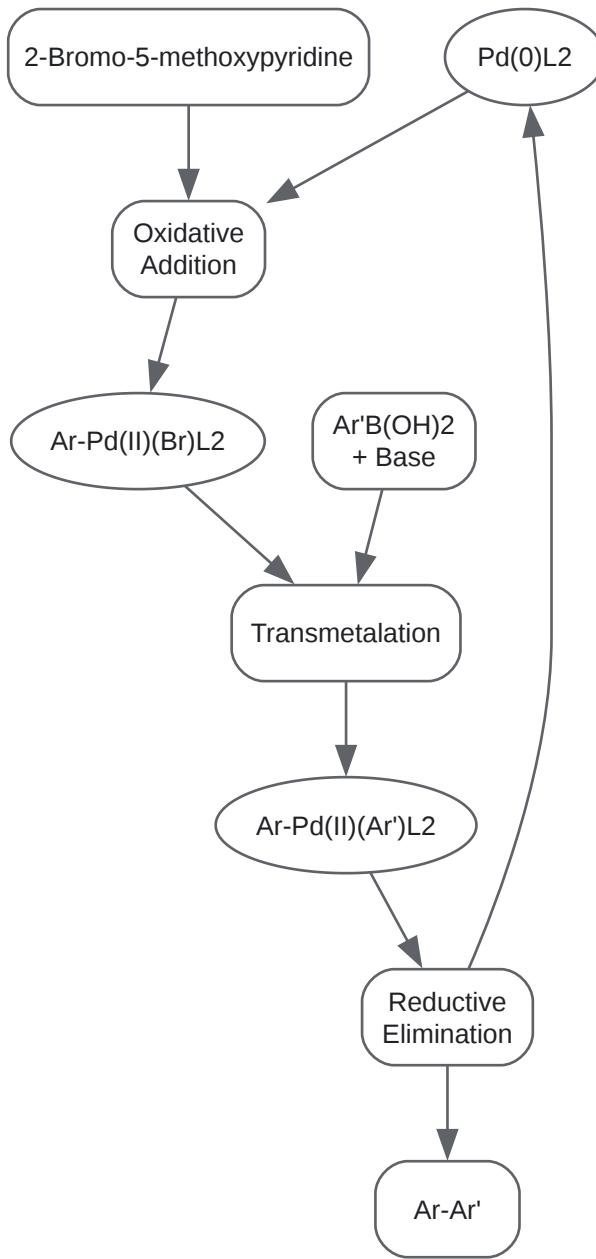
- **2-Bromo-5-methoxypyridine**
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To an oven-dried flask, add **2-Bromo-5-methoxypyridine**, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
- Evacuate and backfill the flask with an inert gas three times.
- Add the degassed solvent via syringe.
- Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

- The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling



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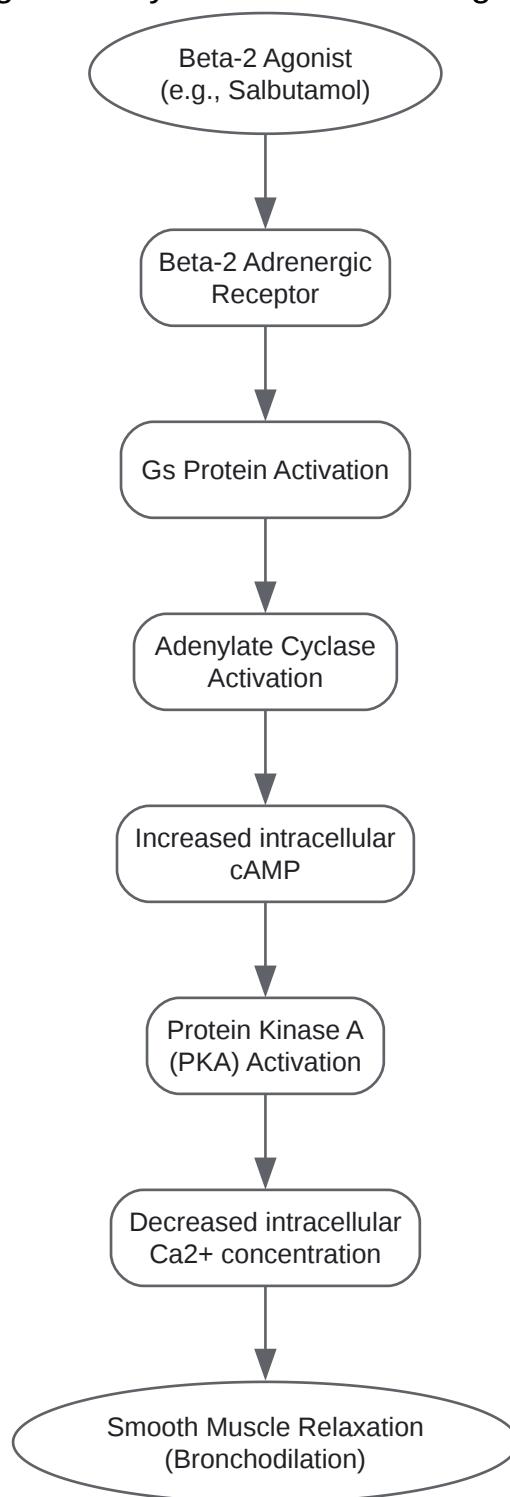
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Relevance in Drug Development: Synthesis of Beta-2 Adrenergic Agonists

The pyridine moiety is a common scaffold in many pharmaceuticals. **2-Bromo-5-methoxypyridine** serves as a key intermediate in the synthesis of compounds targeting various biological pathways. One notable application is in the development of beta-2 adrenergic agonists, a class of drugs used as bronchodilators for the treatment of asthma and chronic obstructive pulmonary disease (COPD). While direct synthetic routes from **2-Bromo-5-methoxypyridine** to commercial drugs like Salbutamol or Formoterol are not the most common, its structure is representative of the building blocks used to construct the complex aryl-ethanolamine pharmacophore essential for beta-2 agonist activity.

The general mechanism of action for a beta-2 adrenergic agonist involves the activation of beta-2 adrenergic receptors on the smooth muscle cells of the airways.

Signaling Pathway of Beta-2 Adrenergic Agonists

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Caption: Mechanism of action for beta-2 adrenergic agonists.

Conclusion

2-Bromo-5-methoxypyridine is a commercially accessible and synthetically valuable building block for researchers in organic chemistry and drug development. Its utility in forming carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions makes it a key intermediate in the synthesis of complex molecular architectures. The information provided in this guide serves as a foundational resource for understanding its properties, sourcing, and application in the laboratory. As with any chemical reagent, it is imperative to consult the Safety Data Sheet (SDS) before use and handle it in accordance with good laboratory practices.

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